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molecular formula C16H16ClN3O3S B8639574 Benzenesulfonamide, 3-chloro-4-(3-(3-methylphenyl)-5-oxo-1-imidazolidinyl)- CAS No. 53298-12-7

Benzenesulfonamide, 3-chloro-4-(3-(3-methylphenyl)-5-oxo-1-imidazolidinyl)-

Cat. No. B8639574
M. Wt: 365.8 g/mol
InChI Key: ACMFVPDOFPFKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963706

Procedure details

2-(3-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide 3.5 g dissolved in ethanol (100 ml) was reacted with p-formaldehyde (0.6 g) in water (200 ml) as in Example 15 (b) to yield 2.8 g product, m.p. 198°-202°C
Name
2-(3-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 15 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[NH:5][CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:12][C:11]=1[Cl:20])=[O:8].[CH2:24](O)C>O>[CH3:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:6][C:7](=[O:8])[N:9]([C:10]3[CH:15]=[CH:14][C:13]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:12][C:11]=3[Cl:20])[CH2:24]2)[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
2-(3-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
3.5 g
Type
reactant
Smiles
CC=1C=C(NCC(=O)NC2=C(C=C(C=C2)S(N)(=O)=O)Cl)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
p-formaldehyde
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
Example 15 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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